molecular formula C11H10N2O4 B12465833 Methyl 5-acetoxy-1H-indazole-7-carboxylate

Methyl 5-acetoxy-1H-indazole-7-carboxylate

Cat. No.: B12465833
M. Wt: 234.21 g/mol
InChI Key: UNWPOQKLOLNGGM-UHFFFAOYSA-N
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Description

Methyl 5-acetoxy-1H-indazole-7-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an acetoxy group at the 5-position and a carboxylate ester at the 7-position of the indazole ring. Indazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetoxy-1H-indazole-7-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization, and condensation reactions.

    Introduction of Functional Groups: The acetoxy group can be introduced via acetylation of the corresponding hydroxy derivative using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for catalysts, and solvent recycling to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-acetoxy-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Mechanism of Action

The mechanism of action of Methyl 5-acetoxy-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 5-acetyloxy-1H-indazole-7-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-6(14)17-8-3-7-5-12-13-10(7)9(4-8)11(15)16-2/h3-5H,1-2H3,(H,12,13)

InChI Key

UNWPOQKLOLNGGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)C(=O)OC)NN=C2

Origin of Product

United States

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